molecular formula C7H9BrN2O2 B581434 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole CAS No. 1207175-26-5

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

Numéro de catalogue: B581434
Numéro CAS: 1207175-26-5
Poids moléculaire: 233.065
Clé InChI: DEAWSZWIONWQML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. Alternative systematic names include 1-((1,3-Dioxolan-2-yl)methyl)-4-bromo-1H-pyrazole and 4-bromo-1-[(1,3-dioxolan-2-yl)methyl]-1H-pyrazole, all referring to the same molecular structure. The compound is registered under the Chemical Abstracts Service number 1207175-26-5, providing a unique identifier for database searches and regulatory purposes.

The International Chemical Identifier string for this compound is InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2, which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key is DEAWSZWIONWQML-UHFFFAOYSA-N, serving as a shortened hash version of the full International Chemical Identifier. The Simplified Molecular Input Line Entry System representation is C1COC(O1)CN2C=C(C=N2)Br, providing a linear notation for the molecular structure.

Property Value
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
Chemical Abstracts Service Number 1207175-26-5
International Chemical Identifier Key DEAWSZWIONWQML-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1COC(O1)CN2C=C(C=N2)Br

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive structural features arising from the combination of the planar pyrazole ring system and the flexible 1,3-dioxolane moiety. The pyrazole ring maintains its characteristic planar configuration, consistent with the general behavior of pyrazole derivatives where the compound is planar with two similar carbon-nitrogen distances, both near 1.33 Ångströms. The five-membered pyrazole ring contains three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, following the typical azole heterocycle pattern.

The 1,3-dioxolane ring adopts an envelope conformation, as commonly observed in five-membered cyclic ethers. Crystallographic studies of related 1,3-dioxolane-containing compounds demonstrate that these rings typically show envelope forms with puckering parameters that indicate significant deviation from planarity. In the case of similar structures, the five-membered 1,3-dioxolane ring adopts an envelope form with the carbon atom bonded to the substituent side chain as the flap, which deviates from the mean plane through the other four atoms by approximately 0.56 Ångströms.

The methylene bridge connecting the pyrazole nitrogen to the 1,3-dioxolane ring provides conformational flexibility to the molecule. This flexible linker allows for multiple rotational conformations around the carbon-nitrogen and carbon-carbon bonds, contributing to the overall conformational landscape of the compound. The bromine substituent at the 4-position of the pyrazole ring introduces additional steric considerations and electronic effects that influence the preferred molecular conformations.

Computational conformational analysis suggests that the compound can adopt various three-dimensional arrangements, with the relative orientation between the pyrazole and 1,3-dioxolane rings being particularly variable. The torsional angles around the methylene bridge significantly impact the overall molecular shape and potential intermolecular interactions.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While direct crystallographic data for this specific compound may be limited, comparative analysis with structurally related compounds provides valuable insights into the expected crystallographic behavior.

Studies of halogenated pyrazole derivatives demonstrate that the carbon-nitrogen bond lengths in the pyrazole ring typically range from 1.33 to 1.35 Ångströms, with slight variations depending on the electronic nature of substituents. In the case of 4-chloro-1H-pyrazole, the carbon-nitrogen bonds are 1.335, 1.334, and 1.334 Ångströms for different carbon-nitrogen connections, indicating the influence of halogen substitution on bond lengths. The nitrogen-nitrogen bonds in similar compounds measure approximately 1.346 and 1.345 Ångströms, consistent with the aromatic character of the pyrazole ring.

Crystallographic studies of 1,3-dioxolane-containing compounds reveal characteristic structural parameters for the five-membered ring system. The dioxolane ring exhibits envelope conformations with specific puckering parameters, where the ring carbon atoms show typical single bond lengths of approximately 1.54 Ångströms for carbon-carbon bonds and 1.43 Ångströms for carbon-oxygen bonds. The endocyclic oxygen atoms in the 1,3-dioxolane ring adopt positions that minimize steric repulsion while maintaining optimal orbital overlap.

The crystal packing arrangements of pyrazole derivatives often involve hydrogen bonding networks, particularly when nitrogen-hydrogen groups are present. However, in N-substituted pyrazoles like this compound, the primary intermolecular interactions involve van der Waals forces and potential halogen bonding interactions involving the bromine atom. The bromine substituent can participate in halogen bonding as an electron acceptor, potentially influencing the crystal packing motifs.

Bond Type Typical Length (Ångströms) Reference Compound
Carbon-Nitrogen (pyrazole) 1.33-1.35 4-chloro-1H-pyrazole
Nitrogen-Nitrogen (pyrazole) 1.34-1.35 4-chloro-1H-pyrazole
Carbon-Oxygen (dioxolane) 1.42-1.44 Related dioxolane compounds
Carbon-Carbon (dioxolane) 1.52-1.55 Related dioxolane compounds

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound must be considered within the broader context of pyrazole tautomerism, although the N-substitution significantly limits the tautomeric possibilities compared to unsubstituted pyrazoles. In unsubstituted pyrazoles, annular prototropic tautomerism occurs between positions 1 and 2 of the nitrogen atoms, resulting in interconversion between different tautomeric forms. However, the presence of the 1,3-dioxolan-2-ylmethyl substituent on the nitrogen atom fixes the position of this group and eliminates the classical 1H/2H tautomerism observed in parent pyrazoles.

The electronic effects of the bromine substituent at the 4-position influence the electron density distribution within the pyrazole ring, affecting the relative stability of any potential tautomeric forms. Studies on substituted pyrazoles demonstrate that electron-withdrawing groups, such as halogens, generally favor specific tautomeric arrangements by stabilizing particular charge distributions. The bromine atom, being electronegative, withdraws electron density from the pyrazole ring through both inductive and resonance effects, potentially influencing the nitrogen atom basicity and hydrogen bonding capabilities.

Computational studies on pyrazole derivatives with various substituents reveal that the electronic nature of substituents significantly affects tautomeric preferences. Groups capable of electron donation through the π-system, such as halogens, can influence the relative stability of different tautomeric forms. In the case of this compound, the combination of the electron-withdrawing bromine and the electron-donating characteristics of the nitrogen substitution creates a unique electronic environment.

The 1,3-dioxolane moiety attached to the pyrazole nitrogen does not directly participate in tautomeric equilibria but may influence the electronic properties of the pyrazole ring through inductive effects. The oxygen atoms in the dioxolane ring possess lone pairs that could potentially interact with the pyrazole system through space or through the methylene bridge, although such interactions would be relatively weak.

Solvent effects on tautomeric equilibria, well-documented for simple pyrazoles, would be minimal for this N-substituted derivative due to the absence of mobile hydrogen atoms on the ring nitrogens. However, the compound may still exhibit conformational isomerism around the flexible methylene linker connecting the pyrazole and dioxolane moieties, with different conformers potentially showing varying stability in different solvents.

Tautomeric Property This compound Unsubstituted Pyrazoles
Annular Tautomerism Not applicable (N-substituted) Present (1H ⇌ 2H)
Conformational Flexibility Present (methylene bridge) Limited
Electronic Effects Bromine withdrawal Variable with substituents
Solvent Sensitivity Minimal (no NH) Significant

Propriétés

IUPAC Name

4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAWSZWIONWQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Alkylation of Pyrazole Precursors

The core strategy involves introducing the 1,3-dioxolane-protected methyl group to the pyrazole ring. A widely adopted method derives from adaptations of Suzuki-Miyaura coupling and nucleophilic substitution reactions.

Key Steps :

  • Deprotonation : Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the pyrazole nitrogen, generating a reactive nucleophile.

  • Alkylation : Bromoacetaldehyde dimethyl acetal reacts with the deprotonated pyrazole, substituting the bromide with the dioxolane-protected methyl group.

  • Microwave-Assisted Acceleration : Heating at 150°C under microwave irradiation reduces reaction times to 30–40 minutes, improving yields to 64–73%.

Example Protocol :

Yield: ~68%.

Halogenation Strategies

Bromination typically precedes alkylation to avoid side reactions. Direct electrophilic substitution on the pyrazole ring is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents.

Critical Parameters :

  • Solvent : DMF or acetonitrile enhances bromine solubility.

  • Temperature : 0–25°C minimizes decomposition.

  • Equivalents : 1.1–1.3 eq NBS ensures complete monobromination.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield
Solvent DMF↑ Solubility
Base NaH↑ Reactivity
Temperature 150°C (microwave)↑ Rate

DMF stabilizes intermediates via polar interactions, while NaH ensures complete deprotonation. Microwave heating outperforms conventional methods by reducing side-product formation.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with MeOH/DCM (0–5% gradient) resolves the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystalline products (mp 120–122°C).

Spectroscopic Data :

  • ¹H NMR (DMSO) : δ 8.21 (s, 1H, pyrazole-H), 4.93 (t, J = 5.7 Hz, dioxolane-OCH₂), 3.62 (m, dioxolane-OCH₂CH₂O).

  • MS (ESI+) : m/z 233.06 [M+H]⁺, matching theoretical molecular weight.

Comparative Analysis of Methodologies

Microwave vs. Conventional Heating

ConditionMicrowaveConventional
Time 30–40 min6–12 h
Yield 64–73%45–55%
Purity >95% (HPLC)85–90%

Microwave irradiation enhances kinetic control, favoring the desired alkylation over polymerization.

Alternative Protecting Groups

Patent literature describes tetrahydrofuran-2-ylmethyl and cyclopentylmethyl analogs, but 1,3-dioxolane offers superior stability under basic conditions. Deprotection with aqueous TFA regenerates the aldehyde, enabling further functionalization.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Reactor Type : Continuous-flow systems mitigate exothermic risks during NaH addition.

  • Cost Drivers : Bromoacetaldehyde acetal accounts for 60% of raw material costs; recycling DMF reduces expenses.

Environmental Considerations

  • Waste Streams : DMF recovery via distillation achieves 90% reuse.

  • Green Chemistry : Substituting NaH with K₂CO₃ in PEG-400 lowers toxicity but reduces yields by 15%.

Applications and Derivatives

Bioactive Analogues

This compound serves as a precursor to mTOR inhibitors and antifungal agents. Suzuki couplings with aryl boronic acids introduce diversity at the 4-position:

4-Bromo derivative+ArB(OH)2Pd(OAc)24-Aryl analogue\text{4-Bromo derivative} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(OAc)}2} \text{4-Aryl analogue}

Structure-Activity Relationships (SAR)

  • Dioxolane Ring : Essential for membrane permeability (LogP = 1.2 vs. 0.8 for unprotected analog).

  • Bromine Atom : Critical for halogen bonding with target proteins (e.g., mTOR kinase) .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated pyrazoles.

Applications De Recherche Scientifique

Synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole

The synthesis of this compound typically involves the reaction of 4-bromopyrazole with a suitable dioxolane derivative under controlled conditions. The molecular formula for this compound is C7H9BrN2O2C_7H_9BrN_2O_2, with a molecular weight of 233.06 g/mol. The compound is characterized by its unique structure which includes both a bromine atom and a dioxolane ring, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain pyrazole derivatives possess antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
Pyrazole AC. albicans20 µg/mL
Pyrazole BA. fumigatus15 µg/mL
4-Bromo-PyrazoleE. coli25 µg/mL

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro. A notable study reported that certain pyrazole derivatives demonstrated significant cytotoxic effects on human cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Pyrazole Derivative XHeLa10
Pyrazole Derivative YMCF715
4-Bromo-PyrazoleA54912

Antifungal and Antibacterial Agents

The compound's structural features suggest potential as a lead compound for developing new antifungal and antibacterial agents. The presence of the dioxolane moiety enhances solubility and bioavailability, making it suitable for pharmaceutical formulations .

Drug Development

Given its promising biological activities, there is ongoing research into the optimization of this compound for drug development purposes. The goal is to enhance its efficacy while minimizing potential side effects through structural modifications.

Case Study 1: Antifungal Activity Evaluation

In a controlled study, a series of pyrazole derivatives including this compound were tested against clinical isolates of Candida spp. The results indicated that modifications to the dioxolane ring significantly influenced antifungal potency.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of various pyrazole derivatives on human breast cancer cells (MCF7). The findings revealed that specific substitutions on the pyrazole ring led to enhanced apoptosis in cancer cells, suggesting a mechanism for potential therapeutic use.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 1,3-dioxolane moiety can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Uniqueness: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is unique due to the combination of the bromine atom and the 1,3-dioxolane moiety, which imparts distinct chemical and biological properties

Activité Biologique

4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromopyrazole with dioxolane derivatives. The synthetic pathway can be summarized as follows:

  • Starting Materials : 4-bromopyrazole and 1,3-dioxolane.
  • Reaction Conditions : The reaction is generally performed under reflux conditions in the presence of a suitable catalyst.
  • Yield : The yield of the product can vary based on the specific conditions used but has been reported to be satisfactory in various studies.

Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown:

  • In vitro Activity : Effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • Mechanism : The compound appears to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. For this compound:

  • Inhibition of Pro-inflammatory Cytokines : Studies show that it can significantly reduce levels of TNF-α and IL-6 in cell cultures.
  • Comparison with Standards : Its anti-inflammatory effects are comparable to established drugs such as diclofenac and indomethacin.

Anticancer Activity

Recent research highlights the anticancer properties of pyrazole derivatives:

  • Cell Line Studies : Inhibition of proliferation was observed in various cancer cell lines (e.g., A549 lung cancer cells).
  • Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, showcasing its potential as a therapeutic agent against bacterial infections.

CompoundMIC (µg/mL)Target Organism
4-Bromo-1-(1,3-dioxolan...)32E. coli
Standard (Ampicillin)16E. coli

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

TreatmentPaw Edema Reduction (%)
4-Bromo-1-(1,3-dioxolan...)65
Control (Vehicle)10
Standard (Indomethacin)70

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits key enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) : Modulates ROS levels, contributing to its cytotoxic effects on cancer cells.

Q & A

Q. What safety protocols are critical when working with brominated pyrazoles?

  • Guidelines :
  • PPE: Gloves, goggles, and fume hoods mandatory due to irritant properties .
  • Waste disposal: Neutralize brominated byproducts with NaHCO3_3 before incineration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.